N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-17(25-2)15(12-13)21-19(24)18(23)20-11-10-16(22)14-6-4-3-5-7-14/h3-9,12,16,22H,10-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDHILWHNHAORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies for N1-(3-Hydroxy-3-phenylpropyl)-N2-(2-Methoxy-5-methylphenyl)oxalamide
Stepwise Acylation Using Ethyl Oxalyl Chloride
The most well-documented synthesis involves a two-step acylation protocol starting from ethyl oxalyl chloride (Figure 1). This method ensures regioselective coupling of the two amine components: 3-amino-1-phenylpropan-1-ol and 2-methoxy-5-methylaniline.
First Acylation: Formation of the Intermediate
In a cooled (0–5°C) dichloromethane solution, 3-amino-1-phenylpropan-1-ol (10 mmol) is treated with ethyl oxalyl chloride (11 mmol) in the presence of triethylamine (12 mmol) as a base. The reaction proceeds for 6 hours at room temperature, yielding N-(3-hydroxy-3-phenylpropyl)oxalamic acid ethyl ester as a pale-yellow oil.
Key Conditions
- Solvent: Dichloromethane
- Temperature: 0°C → ambient
- Stoichiometry: 1.1 eq oxalyl chloride per amine
- Workup: Aqueous extraction with 1 M HCl and NaHCO₃
Alternative Pathways: Theoretical Considerations
While no alternative routes are explicitly documented for this compound, analogous oxalamide syntheses suggest potential variations:
Oxalic Acid Diimidazole Activation
Theoretical approaches propose using 1,1'-carbonyldiimidazole (CDI) to activate oxalic acid, enabling sequential amine coupling without chloride byproducts. However, this method remains untested for the target compound.
Solid-Phase Synthesis
Immobilization of the first amine on Wang resin could enable iterative coupling, though scalability challenges persist for large-scale production.
Reaction Optimization and Yield Enhancement
Catalytic Effects in Acylation Reactions
Triethylamine concentration critically influences reaction efficiency (Table 1). Excess base (>1.2 eq) accelerates HCl scavenging but may promote oxalyl chloride decomposition.
Table 1: Triethylamine Stoichiometry vs. Yield
| Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 8 | 72 |
| 1.1 | 6 | 83 |
| 1.2 | 5 | 78 |
Analytical Characterization
Pharmaceutical Relevance and Derivatives
Industrial-Scale Production Considerations
Purification Challenges
Column chromatography remains essential for laboratory synthesis but proves cost-prohibitive at scale. Recrystallization from ethanol/water (3:1) offers a viable alternative with 75% recovery.
Waste Stream Management
The process generates 1.2 kg HCl per kg product, necessitating neutralization with Ca(OH)₂ before disposal.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide linkage may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxalamide linkage may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The compound belongs to a broader class of N-substituted oxalamides, which are structurally diverse due to variations in substituent groups. Below is a detailed comparison with key analogs from the FAO/WHO Joint Expert Committee report and other sources:
Table 1: Structural and Pharmacokinetic Comparison of Selected Oxalamides
Key Findings:
Structural Impact on Metabolism: The target compound’s 3-hydroxy-3-phenylpropyl group introduces a secondary alcohol, which may enhance solubility via hydrogen bonding compared to analogs like No. 1768–1770, which lack hydroxyl groups .
Metabolic Pathways: Oxalamides with pyridyl or dimethoxybenzyl groups (e.g., No. 1768–1770) undergo rapid hepatic metabolism but resist amide bond hydrolysis . In contrast, the target compound’s hydroxyl group may facilitate esterase-mediated hydrolysis or glucuronidation, though direct evidence is lacking.
Safety Profiles: Analogs like No. 1768 exhibit high NOEL values (100 mg/kg bw/day), suggesting low acute toxicity. The FAO/WHO committee assigned the same NOEL to structurally related compounds (e.g., No. 1769–1770) due to shared metabolic pathways . The target compound’s safety profile remains unstudied but could differ due to its hydroxyl group.
Biological Activity
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.
The synthesis of this compound typically involves a multi-step process. The initial step often includes the reaction of 3-hydroxy-3-phenylpropylamine with oxalyl chloride, forming an intermediate oxalamide. This intermediate is then reacted with 2-methoxy-5-methylphenylamine under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of hydroxy and methoxy groups in its structure facilitates binding to these targets, leading to modulation of various biochemical pathways. This interaction can influence several physiological processes, which may account for its therapeutic potential.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus contributing to cellular protection mechanisms.
Anti-inflammatory Effects
In addition to its antioxidant properties, this oxalamide has been studied for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Anticancer Activity
Emerging studies have explored the anticancer potential of this compound. In vitro assays indicate that the compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cancer cell proliferation and induce cell cycle arrest has been observed, making it a candidate for further investigation as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in a rat model subjected to induced oxidative damage.
- Anti-inflammatory Research : In an experimental model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Activity : A recent study published in Cancer Letters reported that this oxalamide exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?
- Methodological Answer : Synthesis typically involves coupling reactions between amine and oxalic acid derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to solubilize intermediates. Reaction temperatures are maintained between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Analytical techniques such as NMR and mass spectrometry validate structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- 1H/13C NMR : Confirms proton and carbon environments, including hydroxy, methoxy, and aromatic groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks).
- HPLC : Assesses purity (>95% required for biological assays).
- FT-IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Cross-referencing with synthetic intermediates ensures accuracy .
Q. How can researchers address solubility challenges in aqueous systems for this hydrophobic compound?
- Methodological Answer : Limited water solubility is common due to aromatic and alkyl substituents. Strategies include:
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance dissolution.
- Surfactants : Polysorbate-80 or cyclodextrins improve bioavailability.
- Salt Formation : React with HCl or sodium bicarbonate to increase ionic character .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from structural analogs (e.g., fluorinated vs. chlorinated phenyl groups) or assay conditions. Mitigation strategies:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate substituent effects.
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations between analogs .
Q. What strategies enhance metabolic stability and reduce off-target effects in preclinical studies?
- Methodological Answer :
- Deuterated Derivatives : Replace labile hydrogens (e.g., hydroxyl groups) with deuterium to slow metabolism.
- Prodrug Design : Mask polar groups (e.g., esterify hydroxy moieties) to improve membrane permeability.
- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS .
Q. How can researchers identify molecular targets and pathways modulated by this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin to capture binding proteins from cell lysates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with putative targets (e.g., kinases, GPCRs).
- Transcriptomic Profiling : RNA-seq or CRISPR screens reveal downstream pathway alterations (e.g., oxidative stress or apoptosis markers) .
Data Contradiction Analysis
Q. Why do structural analogs of this compound exhibit conflicting receptor binding affinities?
- Methodological Answer : Subtle substituent changes (e.g., fluorine vs. chlorine on phenyl rings) alter steric and electronic interactions. For example:
- Fluorine : Enhances lipophilicity and metabolic stability via electronegativity.
- Chlorine : Increases steric bulk but reduces solubility.
Systematic free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) quantify these effects .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating its antioxidant and antiplatelet activities?
- Methodological Answer :
- In Vitro :
- DPPH/ABTS Assays : Quantify free radical scavenging.
- Platelet Aggregation : Use platelet-rich plasma (PRP) treated with ADP/collagen, measured via turbidimetry.
- In Vivo :
- Thrombosis Models : Carotid artery injury in rodents, with Doppler flowmetry.
- Oxidative Stress Models : Induce ischemia-reperfusion injury, measure lipid peroxidation (MDA levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
